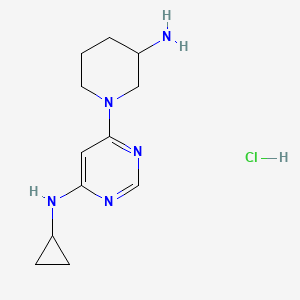

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

描述

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS: 1353953-44-2) is a pyrimidine derivative featuring a 3-aminopiperidine moiety and a cyclopropylamine substituent. Its molecular formula is C₁₃H₂₂ClN₅, with a molecular weight of 283.80 g/mol . This compound is notable for its 98% purity in commercial preparations, exceeding the typical 95% purity of related compounds offered by suppliers like BLD Pharm Ltd. .

属性

IUPAC Name |

6-(3-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5.ClH/c13-9-2-1-5-17(7-9)12-6-11(14-8-15-12)16-10-3-4-10;/h6,8-10H,1-5,7,13H2,(H,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUCABHMSLMTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

科学研究应用

Structure and Composition

The chemical formula for 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride is . The compound features a pyrimidine ring substituted with a cyclopropyl group and an aminopiperidine moiety, which contributes to its biological activity.

Antimalarial Activity

Recent studies have identified the compound as a potent inhibitor of essential plasmodial kinases, specifically PfGSK3 and PfPK6 . These kinases are considered novel drug targets in combating resistance to traditional antimalarial therapies. In vitro assays demonstrated that the compound exhibited significant inhibitory activity, with IC50 values indicating strong potential for further development as an antimalarial agent .

Case Study: Inhibition Assays

A study conducted by researchers evaluated various derivatives of pyrimidine compounds, including this compound. The results showed that modifications to the piperidine ring influenced enzymatic activity against PfGSK3 and PfPK6, with some analogues achieving over 70% inhibition at low concentrations. This highlights the importance of structural optimization in enhancing biological efficacy .

Neuropharmacological Potential

The compound's structural characteristics suggest possible applications in treating neurological disorders. Its ability to interact with specific receptors and enzymes involved in neurochemical signaling pathways makes it a candidate for further exploration in neuropharmacology.

Neurotransmitter Modulation

Preliminary studies indicate that compounds with similar structures may modulate neurotransmitter systems, potentially impacting conditions such as depression or anxiety. Further research is needed to elucidate these mechanisms and assess therapeutic viability.

Anticancer Properties

Emerging research indicates that pyrimidine derivatives can exhibit anticancer activities by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to target kinases like PfGSK3 suggests potential applications in oncology.

Case Study: Kinase Inhibition in Cancer Cells

In a recent experimental setup, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications enhanced selective toxicity towards cancer cells while sparing normal cells, providing a promising avenue for targeted cancer therapies .

作用机制

The mechanism of action of 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Positional Isomers: 3-Amino vs. 4-Amino Piperidine Derivatives

A key structural distinction among analogs lies in the position of the amino group on the piperidine ring:

- 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS: 1185317-86-5) has the amino group at the 4-position of the piperidine ring. Its molecular formula (C₁₂H₁₉ClN₅) and lower molecular weight (269.78 g/mol) reflect reduced complexity compared to the 3-amino variant .

- Biological Implications: Molecular docking studies highlight that the 3-aminopiperidine configuration in analogs like 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile interacts with DPP-4 residues (e.g., Tyr547 and Glu205/206), which are critical for inhibitory activity . The 4-amino isomer may exhibit altered binding kinetics due to spatial differences.

Substituent Variations: Aminomethyl vs. Amino Groups

- 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS: 1353985-14-4) replaces the amino group with an aminomethyl group at the 3-position. Despite sharing the same molecular formula (C₁₃H₂₂ClN₅) as the target compound, this substitution could influence solubility and target affinity due to steric and electronic effects .

Commercial Availability and Purity

The target compound is available from 8 suppliers, indicating robust research interest, whereas analogs like 6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride have fewer suppliers . Additionally, the target compound’s 98% purity (vs. 95% for most analogs) underscores its preferential use in high-precision applications .

Comparative Data Table

Pharmacological Relevance: Insights from DPP-4 Docking Studies

The 3-aminopiperidine moiety in related compounds facilitates hydrogen bonding and hydrophobic interactions, which are critical for binding affinity . These findings suggest that the target compound’s 3-amino configuration may similarly enhance DPP-4 targeting compared to positional isomers.

生物活性

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride, with the CAS number 1353946-78-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₀ClN₅, with a molecular weight of approximately 269.77 g/mol. The compound features a pyrimidine ring substituted with a cyclopropyl group and an aminopiperidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀ClN₅ |

| Molecular Weight | 269.77 g/mol |

| CAS Number | 1353946-78-7 |

| Chemical Class | Specialty Materials |

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. For example, studies on related pyrimidine derivatives have shown significant inhibitory effects against various phytopathogenic fungi at concentrations as low as 50 μg/mL . The mechanism of action typically involves disruption of fungal cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The structural components, particularly the piperidine and cyclopropyl groups, are believed to enhance binding affinity to target proteins involved in cancer cell signaling pathways.

Structure-Activity Relationships (SAR)

The SAR of this compound has been explored in various studies. Modifications to the piperidine ring and the introduction of different substituents on the pyrimidine core have been shown to affect biological activity significantly. For instance, increasing the electron-donating capacity of substituents generally enhances antifungal potency .

Case Studies

- In Vitro Antifungal Study : A study evaluated the antifungal efficacy of several pyrimidine derivatives against Candida species. Among them, a derivative closely related to our compound showed an EC₅₀ value of 10.3 μg/mL against C. albicans, indicating substantial antifungal activity .

- Cancer Cell Line Testing : In another study, derivatives of piperidine-pyrimidine compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that modifications in the cyclopropyl group led to enhanced cytotoxicity, suggesting a promising avenue for further development in anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。